molecular formula C12H25ClN2O3 B2585671 Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride CAS No. 2408958-19-8

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride

Cat. No.: B2585671
CAS No.: 2408958-19-8
M. Wt: 280.79
InChI Key: TWDBVFDADQEIHE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate; hydrochloride is a piperidine-based compound featuring dual functional groups: an aminomethyl (-CH2NH2) and a hydroxymethyl (-CH2OH) moiety at the 4-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group for the secondary amine, enhancing stability during synthetic procedures . The hydrochloride salt form improves solubility in polar solvents, making it advantageous for pharmaceutical applications. This compound serves as a versatile intermediate in drug discovery, particularly for modifying pharmacokinetic properties or enabling further derivatization via its reactive groups .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14;/h15H,4-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDBVFDADQEIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate; hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of bases such as triethylamine. The resulting compound features a piperidine structure with both hydroxymethyl and aminomethyl substituents, which are crucial for its biological activity.

Key Properties:

  • Molecular Formula: C13H22ClN2O3
  • CAS Number: 1416984-76-3
  • Molecular Weight: 290.78 g/mol

Anticancer Potential

Recent studies suggest that tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate; hydrochloride may modulate signaling pathways involved in cell survival and apoptosis, indicating its potential as an anticancer agent. It has been shown to influence cellular mechanisms that could lead to reduced tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines, thereby reducing inflammation markers in various models .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers evaluated the compound's effects on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspases, suggesting its role as a potential chemotherapeutic agent .

Concentration (µM) Cell Viability (%) Caspase Activation
0100No
585No
1060Yes
2030Yes

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of the compound. In an animal model of acute inflammation, administration of tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate; hydrochloride resulted in a significant decrease in edema and inflammatory cell infiltration compared to the control group.

Treatment Group Edema (mm) Inflammatory Cells (per field)
Control5.2150
Treatment (10 mg/kg)2.350
Treatment (20 mg/kg)1.020

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

  • Synthesis : Generated from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate via mesylation and azide substitution .
  • Applications : The azidomethyl group enables click chemistry (e.g., CuAAC reactions), unlike the target compound’s hydroxymethyl, which is better suited for esterification or oxidation .

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

  • Key Difference : The guanidine group increases basicity (pKa ~13) compared to the target’s primary amine (pKa ~10), enhancing interactions with anionic biological targets like proteases .

Substituent Effects on Drug-Likeness

Compound Substituents Molecular Weight Key Functional Features Applications
Target compound -CH2NH2, -CH2OH 308.8 (free base) Dual H-bond donors, polar Prodrug activation
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate -4-methylpentyl 297.4 Lipophilic side chain Membrane permeability studies
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate -CH2OH, benzyloxycarbonyl 279.3 Acid-labile protecting group Peptide mimetics

Spectroscopic and Analytical Data

  • NMR : The target compound’s ¹H-NMR would show distinct signals for -CH2NH2 (~δ 2.7 ppm) and -CH2OH (~δ 3.5 ppm), differing from aryl-substituted analogues (aromatic protons at δ 6.5–7.5 ppm) .
  • IR : Hydroxymethyl groups exhibit O-H stretches at ~3445 cm⁻¹, while azidomethyl analogues show strong -N3 peaks at ~2100 cm⁻¹ .

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